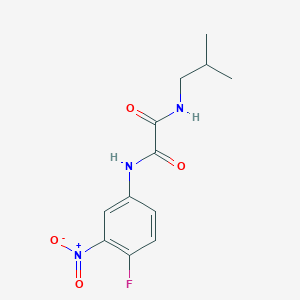

N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

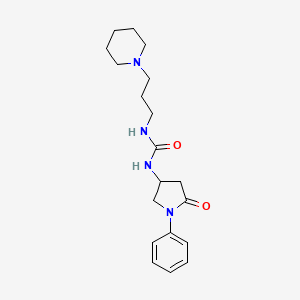

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have the characteristic structures of both the 4-fluoro-3-nitrophenyl group and the isobutyloxalamide group .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. Without specific information, it’s hard to predict what these reactions might be .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .科学的研究の応用

Fluorometric Sensing and Analytical Chemistry

Several compounds with similar structural motifs, such as nitrophenyl groups, have been used in the development of fluorescent probes for detecting specific ions or molecules in biological and environmental samples. For instance, selective fluorometric sensing techniques using compounds that can switch between "OFF" and "ON" states upon interaction with certain ions highlight the potential of nitrophenyl derivatives in analytical chemistry applications (Panchenko, Fedorov, & Fedorova, 2018).

Drug Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of pharmaceuticals such as Flutamide, which contains a nitrophenyl moiety, illustrates the significance of understanding the transformation and interaction of chemical compounds within biological systems. This knowledge is crucial for drug design and safety assessments (Goda, Nagai, Akiyama, Nishikawa, Ikemoto, Aizawa, Nagata, & Yamazoe, 2006).

Environmental Monitoring

Compounds with nitrophenyl groups have been applied in environmental monitoring, such as the detection of pollutants in water. The development of sensors for specific analytes, including chromate anions and nitrophenol compounds, showcases the application of these chemicals in creating tools for environmental protection and compliance with safety standards (Parmar, Rachuri, Bisht, Laiya, & Suresh, 2017).

Biological Imaging and Sensing

In the field of bioimaging, nitrophenyl derivatives are used to develop fluorescent probes for imaging specific biological processes or markers within cells. This application is vital for understanding cellular mechanisms, diagnosing diseases, and developing therapeutic interventions (Yuan, Lin, Yang, & Chen, 2012).

作用機序

The mechanism of action of a compound refers to how it interacts with other substances or systems. This is typically studied in the context of biological or chemical processes. Without specific information about the intended use or context of this compound, it’s hard to provide details about its mechanism of action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O4/c1-7(2)6-14-11(17)12(18)15-8-3-4-9(13)10(5-8)16(19)20/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETHPCLCSMCQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)

![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)

![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)

![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)

![2-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)

![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)